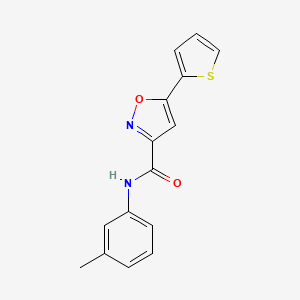![molecular formula C16H19N3O2S B11362459 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11362459.png)
2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Acylation: The thiazole derivative is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(2-methyl-1,3-thiazol-4-yl)acetyl chloride.
Coupling with Morpholine Derivative: The final step involves the coupling of the intermediate with 4-(morpholin-4-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1,3-thiazol-4-yl)ethanol
- 4-(4-methyl-1,3-thiazol-2-yl)phenol
- 2-(2-methyl-1,3-thiazol-4-yl)ethanamine
Uniqueness
2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C16H19N3O2S/c1-12-17-14(11-22-12)10-16(20)18-13-2-4-15(5-3-13)19-6-8-21-9-7-19/h2-5,11H,6-10H2,1H3,(H,18,20) |
InChI Key |
HNFYKFDGZWCGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-hydroxy-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362381.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide](/img/structure/B11362386.png)
![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11362387.png)
![3-bromo-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11362398.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B11362399.png)
![13-(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11362404.png)
![4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11362418.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide](/img/structure/B11362419.png)
![2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11362420.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-acetylphenyl)acetamide](/img/structure/B11362423.png)
![2-(4-chlorophenyl)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11362436.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11362447.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11362450.png)
